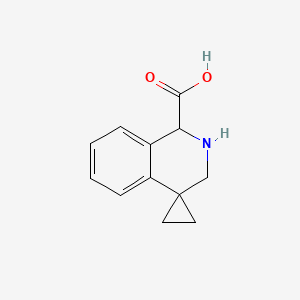

Spiro-1',4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- The cyclopropyl group within spirocyclopropane is of particular interest, as it appears in various natural products and demonstrates antifungal, antibacterial, and antiviral activities. By attaching other rings to the spiro core, scientists aim to develop new drug candidates .

- Derivatives of spirocyclopropane have been studied for their anticonvulsant properties. For instance, dihydrochlorides of indoline-(5’-bromoindoline)-3’-spiro-1-(1,2,3,4-tetrahydro)-β-carboline and-3-methyl-β-carboline showed promise in preclinical models .

- Spiro [chromane-2,4’-piperidine]-4(3) derivatives have been explored for their conformational flexibility, enabling access to diverse therapeutic targets. The piperidine moiety contributes to this flexibility, making it an interesting scaffold for drug development .

- Researchers have determined crystal structures of certain spiro-bis(1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid) derivatives. These studies provide insights into their three-dimensional arrangements and can guide further investigations .

- Spirocyclopropane synthesis methods have been developed, including cyclization reactions and photochemical processes. These synthetic routes contribute to the availability of spirocyclopropane derivatives for research purposes .

- Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid serves as a valuable building block in organic chemistry. Researchers use it to construct more complex molecules and explore diverse chemical transformations .

Medicinal Chemistry and Drug Development

Anticonvulsant Activity

Piperidine-Based Therapeutics

Crystallography and Structural Studies

Chemical Synthesis and Methodology

Building Block for Organic Synthesis

properties

IUPAC Name |

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11(15)10-8-3-1-2-4-9(8)12(5-6-12)7-13-10/h1-4,10,13H,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYCEIFODGJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC(C3=CC=CC=C23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/no-structure.png)

![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2439737.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)